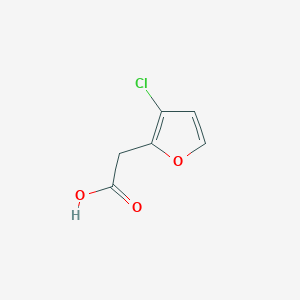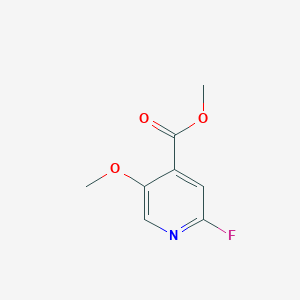
N-Trimethyl-N-hexylammonium bis(trifluoromethanesulfonyl)imide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Trimethyl-N-hexylammonium bis(trifluoromethanesulfonyl)imide is an ionic liquid composed of the cation N-Trimethyl-N-hexylammonium and the anion bis(trifluoromethanesulfonyl)imide. This compound is known for its unique properties, such as high thermal stability, low vapor pressure, and excellent ionic conductivity . It is a colorless to pale yellow liquid at room temperature and has a wide range of applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Trimethyl-N-hexylammonium bis(trifluoromethanesulfonyl)imide typically involves the reaction of N-Trimethyl-N-hexylammonium chloride with lithium bis(trifluoromethanesulfonyl)imide in an organic solvent such as acetonitrile. The reaction is carried out under an inert atmosphere to prevent moisture from affecting the reaction. The product is then purified by recrystallization or distillation to obtain a high-purity ionic liquid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to multiple purification steps, including filtration, distillation, and drying, to achieve the desired purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-Trimethyl-N-hexylammonium bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bis(trifluoromethanesulfonyl)imide anion can be replaced by other nucleophiles.
Complexation Reactions: It can form complexes with metal ions, which can be used in catalysis and other applications.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as halides, cyanides, and thiolates. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide under mild to moderate temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, when reacted with sodium chloride, the product is N-Trimethyl-N-hexylammonium chloride and lithium bis(trifluoromethanesulfonyl)imide .
Applications De Recherche Scientifique
N-Trimethyl-N-hexylammonium bis(trifluoromethanesulfonyl)imide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-Trimethyl-N-hexylammonium bis(trifluoromethanesulfonyl)imide involves its ability to stabilize ionic species and facilitate ionic transport. The compound interacts with molecular targets through electrostatic interactions and hydrogen bonding, which can influence the reactivity and stability of the target molecules. In electrochemical applications, it enhances ionic conductivity and improves the efficiency of energy storage devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Trimethyl-N-propylammonium bis(trifluoromethanesulfonyl)imide
- N-Trimethyl-N-butylammonium bis(trifluoromethanesulfonyl)imide
- N-Trimethyl-N-pentylammonium bis(trifluoromethanesulfonyl)imide
Uniqueness
N-Trimethyl-N-hexylammonium bis(trifluoromethanesulfonyl)imide is unique due to its longer alkyl chain, which imparts higher hydrophobicity and lower viscosity compared to its shorter-chain analogs. This makes it particularly suitable for applications requiring low viscosity and high thermal stability .
Propriétés
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;hexyl(trimethyl)azanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N.C2F6NO4S2/c1-5-6-7-8-9-10(2,3)4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-9H2,1-4H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEKRZBYCSJUNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22F6N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210230-43-6 |
Source


|
| Record name | Hexyltrimethylammonium bis(trifluoromethylsulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-5,6,7-trifluorobenzo[d]thiazole](/img/structure/B6306450.png)








